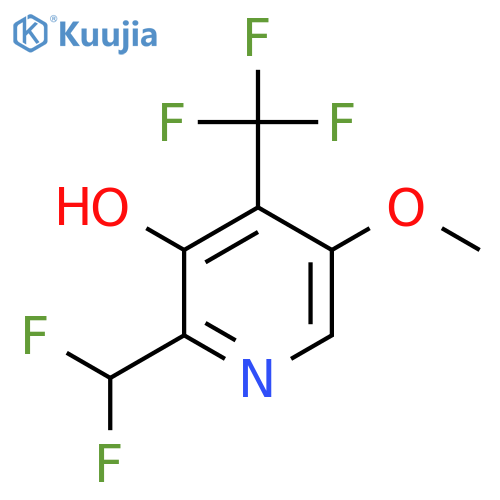Cas no 1807002-06-7 (2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine)
2-(ジフルオロメチル)-3-ヒドロキシ-5-メトキシ-4-(トリフルオロメチル)ピリジンは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内に3つの異なるフッ素官能基(ジフルオロメチル、トリフルオロメチル、メトキシ)を有し、特異的な電子効果と立体障害を併せ持つことが特徴です。3位のヒドロキシル基はさらなる修飾の起点となり、分子設計の柔軟性を提供します。フッ素原子の導入により代謝安定性が向上し、生物活性化合物開発における有用な骨格として注目されています。特に農薬分野では、活性成分の最適化において重要な構造要素となり得ます。

1807002-06-7 structure
商品名:2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine
CAS番号:1807002-06-7
MF:C8H6F5NO2
メガワット:243.130759716034
CID:4888220
2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H6F5NO2/c1-16-3-2-14-5(7(9)10)6(15)4(3)8(11,12)13/h2,7,15H,1H3
- InChIKey: WCALOOBCGAEKSV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C(F)F)C=1O)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 235
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 42.4
2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028790-250mg |
2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine |
1807002-06-7 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
| Alichem | A029028790-1g |
2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine |
1807002-06-7 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
| Alichem | A029028790-500mg |
2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine |
1807002-06-7 | 95% | 500mg |
$1,600.75 | 2022-03-31 |
2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine 関連文献
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
5. Book reviews
1807002-06-7 (2-(Difluoromethyl)-3-hydroxy-5-methoxy-4-(trifluoromethyl)pyridine) 関連製品
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 307-59-5(perfluorododecane)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
